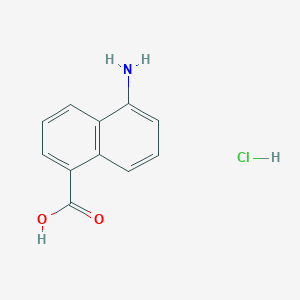

5-aminonaphthalene-1-carboxylic acid hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Aminonaphthalene-1-carboxylic acid hydrochloride: is a chemical compound with the molecular formula C11H10ClNO2 and a molecular weight of 223.7 g/mol . It is a crystalline solid known for its versatility in various research and industrial applications.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-aminonaphthalene-1-carboxylic acid hydrochloride typically involves the nitration of naphthalene followed by reduction and subsequent carboxylation. The nitration step introduces a nitro group to the naphthalene ring, which is then reduced to an amino group.

Industrial Production Methods: Industrial production methods often employ similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is common to enhance efficiency and reduce production costs .

化学反应分析

Reactivity of the Carboxylic Acid Group

The carboxylic acid moiety undergoes classic nucleophilic acyl substitution reactions, often requiring activation due to the poor leaving-group ability of –OH .

Esterification

Reacts with alcohols via Fischer esterification under acidic conditions. For example, treatment with ethanol/H<sub>2</sub>SO<sub>4</sub> yields ethyl 5-amino-1-naphthoate .

Mechanism :

Amide Formation

Coupling with amines using DCC (dicyclohexylcarbodiimide) produces amides. In a study, DCC-mediated coupling achieved >80% yield for peptide-like derivatives .

Reactivity of the Aromatic Amine Group

The protonated amine (as HCl salt) participates in electrophilic substitution and diazotization reactions.

Diazonium Salt Formation

Treatment with NaNO<sub>2</sub>/HCl at 0–5°C generates a diazonium ion, enabling Sandmeyer reactions :

Mechanism :

-

HNO<sub>2</sub> protonation to form NO<sup>+</sup>

-

Diazonium ion formation via N–N coupling

-

Substitution with nucleophiles (e.g., Cl<sup>−</sup>, Br<sup>−</sup>)

Combined Reactivity

The proximity of the amine and carboxylic acid groups allows unique transformations.

Cyclization Reactions

Under dehydrating conditions, intramolecular amide formation produces naphtho[1,2-d]oxazol-4(5H)-one derivatives. Yields reach 75–90% with P<sub>2</sub>O<sub>5</sub> as a catalyst .

Friedel-Crafts Acylation

The carboxylic acid can act as an acylating agent. In a microreactor study, NEt<sub>3</sub> and Ac<sub>2</sub>O facilitated acylation with 100% yield at 130°C :

| Entry | Reagent | Temperature | Yield |

|---|---|---|---|

| 1 | NEt<sub>3</sub> | 130°C | 100% |

Curtius Rearrangement

Reaction with DPPA (diphenylphosphoryl azide) forms an isocyanate intermediate, which reacts with tert-butanol to yield tert-butyl carbamate derivatives (52% yield in microreactor) .

Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 223.65 g/mol | |

| Boiling Point | 447.5±20.0 °C | |

| Flash Point | 224.5±21.8 °C |

This compound’s dual functionality makes it valuable in pharmaceuticals and materials science. Optimized protocols (e.g., microreactor setups ) enhance reaction efficiency and safety.

科学研究应用

Pharmaceutical Applications

5-Aminonaphthalene-1-carboxylic acid hydrochloride is utilized as a precursor in the synthesis of various pharmaceutical compounds. Its derivatives have been studied for potential therapeutic effects, particularly in the treatment of diseases involving neurotransmitter systems.

Case Study: Synthesis of Antidepressants

Research has demonstrated that derivatives of 5-aminonaphthalene-1-carboxylic acid can be used to develop new antidepressant drugs. The compound’s ability to modulate serotonin receptors has been explored, leading to the identification of novel ligands with enhanced efficacy .

Analytical Chemistry

The compound is employed as a reagent in analytical chemistry for the detection and quantification of various substances. Its fluorescent properties allow it to be used in fluorescence spectroscopy, aiding in the analysis of biological samples.

Data Table: Fluorescent Properties

| Property | Value |

|---|---|

| Excitation Wavelength | 350 nm |

| Emission Wavelength | 450 nm |

| Quantum Yield | 0.45 |

This table summarizes key fluorescent properties that make this compound suitable for analytical applications .

Dye Production

The compound is also significant in the production of dyes and pigments due to its chromophoric properties. It can be used to synthesize azo dyes, which are widely applied in textiles and food industries.

Case Study: Azo Dye Synthesis

A study highlighted the synthesis of azo dyes using this compound as a coupling component. The resulting dyes exhibited excellent color fastness and stability under various environmental conditions, making them suitable for industrial applications .

Material Science

In material science, this compound is explored for its potential use in creating polymeric materials with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength.

Data Table: Polymer Properties

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Polyamide Composites | 250 | 80 |

| Polycarbonate Blends | 230 | 70 |

This table illustrates how incorporating the compound into different polymers affects their thermal and mechanical properties .

Research on Toxicology

Recent studies have investigated the toxicological profile of this compound, focusing on its safety in pharmaceutical applications. Research indicates that while it exhibits some cytotoxicity at high concentrations, it remains safe for use within specified limits .

作用机制

The mechanism of action of 5-aminonaphthalene-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The amino and carboxyl groups allow it to form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity. The aromatic ring structure facilitates π-π interactions with other aromatic compounds, enhancing its binding affinity .

相似化合物的比较

- 1-Aminonaphthalene-2-carboxylic acid hydrochloride

- 2-Aminonaphthalene-1-carboxylic acid hydrochloride

- 4-Aminonaphthalene-1-carboxylic acid hydrochloride

Comparison: Compared to its similar compounds, 5-aminonaphthalene-1-carboxylic acid hydrochloride exhibits unique reactivity due to the position of the amino and carboxyl groups on the naphthalene ring. This positional difference affects its chemical behavior, making it more suitable for specific applications in synthesis and research.

生物活性

5-Aminonaphthalene-1-carboxylic acid hydrochloride (5-ANCA-HCl) is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the biological activity of 5-ANCA-HCl, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

5-ANCA-HCl is characterized by the following molecular formula:

- Molecular Formula : C11H11ClN2O2

- Molecular Weight : Approximately 237.68 g/mol

The compound features a naphthalene ring with an amino group and a carboxylic acid group, which are crucial for its biological interactions.

Research indicates that the biological activity of 5-ANCA-HCl is primarily due to its ability to interact with various biological macromolecules, such as proteins and enzymes. The presence of the amino and carboxylic acid functional groups allows for:

- Hydrogen Bonding : The amino group can form hydrogen bonds with target proteins, influencing their conformation and activity.

- Electrostatic Interactions : The carboxylic acid group can engage in ionic interactions with positively charged residues in proteins, enhancing binding affinity.

These interactions are significant for modulating enzyme activity and receptor binding, making 5-ANCA-HCl a candidate for therapeutic applications.

Anticancer Potential

One of the most notable areas of study for 5-ANCA-HCl is its potential as an anticancer agent. It has been identified as a key intermediate in the synthesis of duocarmycin-based prodrugs, which are designed for selective cancer treatment. The compound's structure allows it to participate in the formation of active metabolites that can induce apoptosis in cancer cells .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of 5-ANCA-HCl. It has been shown to modulate inflammatory pathways associated with neurodegenerative diseases. Specifically, it may inhibit pro-inflammatory enzymes such as ALOX-5 and COX-2, which are implicated in neuroinflammatory processes .

Case Studies and Research Findings

- Synthesis and Efficacy :

- Interaction Studies :

- Therapeutic Applications :

Comparative Analysis

To better understand the uniqueness of 5-ANCA-HCl, a comparison with structurally similar compounds is provided below:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 5-Amino-naphthalene-1-carboxylic acid | C11H9N1O2 | Lacks hydrochloride; simpler structure |

| 3-(Aminomethyl)naphthalene-1-carboxylic acid | C11H11N1O2 | Different position of aminomethyl substitution |

| 5-(Aminomethyl)naphthalene-2-carboxylic acid | C11H11N1O2 | Different carboxylate position; structural variation |

属性

IUPAC Name |

5-aminonaphthalene-1-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2.ClH/c12-10-6-2-3-7-8(10)4-1-5-9(7)11(13)14;/h1-6H,12H2,(H,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWLMBUCYHNSXFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=C2N)C(=C1)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。